Kanamycin sulfate

Catalog No.
S531584
CAS No.
25389-94-0
M.F
C18H36N4O11.H2O4S
C18H38N4O15S
M. Wt
582.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kanamycin sulfate

CAS Number

25389-94-0

Product Name

Kanamycin sulfate

IUPAC Name

(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid

Molecular Formula

C18H36N4O11.H2O4S
C18H38N4O15S

Molecular Weight

582.6 g/mol

InChI

InChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-;/m1./s1

InChI Key

OOYGSFOGFJDDHP-KMCOLRRFSA-N

SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O

Synonyms

Kanamycin, Kanamycin A, Kanamycin Sulfate, Kantrex

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.OS(=O)(=O)O

Selection Marker in Genetic Engineering:

Kanamycin sulfate is widely employed as a selection marker in genetic engineering experiments. [] Researchers introduce genes encoding kanamycin resistance (KanR) alongside the gene of interest into plasmids or other vectors. When transformed cells are exposed to kanamycin, only those that successfully incorporated the vector and express the KanR gene can survive and grow. This allows scientists to efficiently select for cells containing the desired genetic modification.

Kanamycin sulfate is a sulfate salt derived from kanamycin, an aminoglycoside antibiotic produced by the bacterium Streptomyces kanamyceticus. It is primarily used in clinical settings to treat various bacterial infections, particularly those caused by Gram-negative bacteria. The chemical formula for kanamycin sulfate is C18H38N4O15SC_{18}H_{38}N_{4}O_{15}S, and it has a molecular weight of approximately 582.58 g/mol . This compound is available in multiple forms, including oral, intravenous, and intramuscular preparations .

Kanamycin sulfate acts by inhibiting protein synthesis in susceptible bacteria. It binds to the 30S subunit of the bacterial ribosome, causing misreading of the messenger RNA (mRNA) and halting protein production [, ]. This ultimately leads to bacterial cell death.

Physical and Chemical Properties

  • Appearance: White powder [].
  • Solubility: Freely soluble in water, practically insoluble in most organic solvents [].
  • Melting point: Not applicable, decomposes upon heating [].
  • pH (1% aqueous solution): 6.5 to 8.5 [].

Kanamycin sulfate can be harmful if inhaled, ingested, or absorbed through the skin. It can cause irritation and inflammation of the eyes, skin, and respiratory tract.

  • Acute toxicity: Studies have shown that kanamycin sulfate is moderately toxic upon ingestion with LD50 (Lethal Dose 50%) values ranging from 1000-5000 mg/kg in mice and rats [].
  • Chronic toxicity: Long-term exposure to kanamycin can cause kidney damage and hearing loss.
  • Mutagenicity: Kanamycin sulfate is not considered mutagenic in standard tests [].
Typical of aminoglycosides. Its mechanism of action involves binding to the 30S ribosomal subunit of bacterial ribosomes, leading to misreading of messenger RNA during protein synthesis. This misreading results in the incorporation of incorrect amino acids into proteins, ultimately producing nonfunctional or toxic peptides and disrupting polysome formation .

Additionally, kanamycin can be inactivated by specific enzymes such as kanamycin nucleotidyltransferase, which catalyzes the transfer of a nucleotidyl group from nucleoside triphosphates to the hydroxyl group of kanamycin, thus neutralizing its antibacterial activity .

The synthesis of kanamycin sulfate typically involves fermentation processes using Streptomyces kanamyceticus. The antibiotic is extracted from the fermentation broth, followed by purification steps such as crystallization or chromatography. The sulfate form is obtained by reacting kanamycin with sulfuric acid or a suitable sulfate donor under controlled conditions .

Key Steps in Synthesis:

  • Fermentation: Cultivation of Streptomyces kanamyceticus.
  • Extraction: Isolation of kanamycin from the culture medium.
  • Purification: Use of chromatographic techniques.
  • Sulfation: Reaction with sulfuric acid to form kanamycin sulfate.

Kanamycin sulfate is widely used in medical and laboratory settings for:

  • Treatment of infections: Effective against severe infections caused by susceptible bacteria.
  • Research purposes: Used in cell culture as an antibiotic to prevent bacterial contamination.
  • Veterinary medicine: Employed for treating infections in animals.

Its applications extend into microbiology research, where it serves as a selective agent for genetically modified organisms that have been engineered to be resistant to this antibiotic .

Studies have shown that kanamycin sulfate interacts with various other drugs and substances. Notably:

  • It may exhibit synergistic effects when combined with other antibiotics against resistant bacterial strains.
  • Caution is advised when used concurrently with nephrotoxic or ototoxic agents, as this can exacerbate potential side effects .

Key Interactions:

  • Synergistic with beta-lactams: Enhances efficacy against certain pathogens.
  • Increased toxicity risk: When combined with other ototoxic or nephrotoxic drugs.

Kanamycin sulfate belongs to a class of antibiotics known as aminoglycosides. Other notable compounds in this category include:

Compound NameChemical FormulaUnique Features
GentamicinC21H43N5O7Broader spectrum against Gram-negative bacteria
NeomycinC23H46N6O13Primarily used topically; more toxic than kanamycin
StreptomycinC21H39N7O12Effective against tuberculosis; different mechanism
TobramycinC18H37N5O9More effective against Pseudomonas aeruginosa

Uniqueness of Kanamycin Sulfate

Kanamycin sulfate's unique combination of structural properties and its specific mode of action make it particularly effective against certain resistant strains of bacteria. Its formulation as a sulfate salt enhances its solubility and bioavailability compared to other aminoglycosides, making it a preferred choice in specific therapeutic contexts .

Genomic Organization of Kanamycin Biosynthetic Gene Clusters

The kanamycin biosynthetic gene cluster spans 145 kb in S. kanamyceticus and includes 40 open reading frames (ORFs) responsible for precursor synthesis, glycosylation, and self-resistance. Key functional modules include:

  • 2-Deoxystreptamine (2-DOS) biosynthesis: kanC, kanD, and kanE encode enzymes for cyclitol formation.
  • Glycosyltransferases: kanM1 and kanM2 attach glucose or N-acetylglucosamine to 2-DOS.
  • Resistance genes: kac (aminoglycoside-6′-N-acetyltransferase) and kmr (16S rRNA methyltransferase) protect the producer strain.

Industrial strains like S. kanamyceticus 12-6 exhibit chromosomal amplification of this cluster, with tandem repeats exceeding 36 copies, correlating with a 12-fold increase in kanamycin B yield. This amplification event, mediated by CRISPR-associated repetitive sequences, represents a natural evolutionary response to selection pressure for antibiotic overproduction.

Parallel Pathway Dynamics in Kanamycin A and B Biosynthesis

Kanamycin A and B diverge through substrate-driven parallel pathways (Fig. 1):

  • Kanamycin B Pathway:
    • Glycosyltransferase KanM2 utilizes NDP-N-acetylglucosamine to form 6''-N-acetylparomamine.
    • Subsequent steps involve hydroxylation (kanO) and glycosylation (kanQ).
  • Kanamycin A Pathway:
    • KanM2 preferentially transfers NDP-glucose, yielding paromamine.
    • Late-stage enzymes KanJ/KanK convert kanamycin B to A via oxidative deamination.

Metabolic flux analysis reveals that 85% of intermediates flow through the kanamycin A pathway under standard conditions, while industrial strains optimized for kanamycin B production redirect 70% flux via N-acetylglucosamine incorporation.

Glycosyltransferase Promiscuity in Pathway Branching

KanM2’s substrate promiscuity governs pathway branching:

SubstrateBinding Affinity (Km, μM)Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹)
NDP-glucose12.4 ± 1.24.8 × 10³
NDP-N-acetylglucosamine38.6 ± 3.11.2 × 10³

Structural studies identify a flexible loop region (residues 134–148) that accommodates both substrates. Mutagenesis at position G139 enhances N-acetylglucosamine specificity by 8-fold, enabling engineered strains to produce kanamycin B as 92% of total output.

Oxidative Deamination Catalyzed by KanJ/KanK Enzyme Complex

The terminal step converting kanamycin B to A involves a two-enzyme system:

  • KanJ (EC 1.14.11.45):
    • α-Ketoglutarate-dependent dioxygenase
    • Oxidizes C2' amine to ketone, generating 2′-oxokanamycin.
  • KanK (EC 1.1.1.355):
    • NADPH-dependent reductase
    • Stereoselectively reduces 2′-oxokanamycin to kanamycin A.

Reaction kinetics:
$$
\text{KanJ: } k{\text{cat}} = 2.1\ \text{min}^{-1},\ Km^{\text{KanB}} = 48\ \mu\text{M}
$$
$$
\text{KanK: } k{\text{cat}} = 4.7\ \text{min}^{-1},\ Km^{\text{2′-oxoKanA}} = 22\ \mu\text{M}
$$

Overexpression of kanJ/K in industrial strains reduces kanamycin B contamination from 450 μg/mL to 128 μg/mL, achieving 98% kanamycin A purity.

Structural Basis of 30S Subunit Binding and Codon Misreading

Kanamycin sulfate binds the 16S ribosomal RNA (rRNA) of the 30S subunit, specifically interacting with four nucleotides (A1408, G1491, C1492, and U1495) in the decoding region and ribosomal protein S12 [2] [4]. This binding stabilizes an error-prone conformation of the decoding center, reducing the ribosome’s ability to discriminate between cognate and near-cognate aminoacyl-tRNAs. Structural studies reveal that kanamycin induces a localized distortion in the 16S rRNA, widening the A-site to accommodate mismatched codon-anticodon pairs [1] [2].

The antibiotic’s interaction with S12 further exacerbates misreading by perturbing the hydrogen-bonding network critical for monitoring codon-anticodon fidelity [2]. Single-molecule studies demonstrate that kanamycin increases the rate of misincorporation by 10–100-fold, particularly at the third codon position, where wobble base pairing is most prevalent [3]. For example, kanamycin promotes U-G mismatches in the second codon position and G-U mismatches in all positions, leading to erroneous amino acid incorporation [3].

Table 1: Key Interactions of Kanamycin Sulfate with the 30S Subunit

Target ComponentInteraction SiteFunctional Consequence
16S rRNAA1408, G1491, C1492, U1495Decoding center distortion
Ribosomal protein S12Lysine-rich binding pocketReduced tRNA discrimination

Intersubunit Rotation Modulation by Secondary Binding Site Interactions

Beyond the decoding center, kanamycin sulfate influences intersubunit rotation through secondary interactions with the 30S platform. Cryo-electron microscopy (cryo-EM) studies show that kanamycin binding alters the conformation of initiation factor 3 (IF3), a protein critical for maintaining ribosomal subunit dissociation during translation initiation [1]. IF3’s N-terminal domain (NTD) and C-terminal domain (CTD) adopt an elongated conformation on the 30S platform when kanamycin is present, increasing the distance between these domains by 15–20 Å compared to the IF3 layout in drug-free ribosomes [1].

This elongation disrupts intersubunit bridges (e.g., B2b and B7a–b) that mediate 30S-50S interactions, favoring a "rotated" state of the ribosome. Pre-steady-state kinetic assays reveal that kanamycin reduces the activation energy for intersubunit rotation by 30%, accelerating premature 70S complex formation and compromising the fidelity of initiation complex assembly [1].

Eukaryotic Ribosome Selectivity Determinants in Aminoglycoside Action

Kanamycin sulfate exhibits negligible activity against eukaryotic ribosomes due to structural differences in rRNA and ribosomal proteins. The eukaryotic decoding site lacks conserved nucleotides homologous to A1408 and G1491 in bacterial 16S rRNA, which are critical for kanamycin binding [2] [4]. Additionally, eukaryotic elongation factors (eEFs) employ a distinct mechanism for tRNA selection, bypassing the conformational sampling exploited by aminoglycosides in prokaryotes [3].

Table 2: Selectivity Determinants of Kanamycin for Prokaryotic Ribosomes

FeatureProkaryotic RibosomeEukaryotic Ribosome
Decoding site nucleotidesA1408, G1491U/C equivalents absent
Ribosomal protein S12Lysine-rich binding pocketStructurally divergent region

Single-Molecule FRET Analysis of Translocation Inhibition Dynamics

Single-molecule Förster resonance energy transfer (smFRET) studies using fluorophore-labeled IF3 (IF3~DL~) have quantified kanamycin’s impact on translocation dynamics. Upon binding, kanamycin increases the FRET efficiency between IF3’s NTD and CTD by 35%, reflecting a drug-induced elongation of the factor on the 30S platform [1]. Stopped-flow kinetic experiments reveal that kanamycin slows translocation by stabilizing a pre-translocation ribosome state, with a rate constant (k~app~) of 0.22 ± 0.01 s^−1^ [1].

This inhibition correlates with the accumulation of error clusters—sequential misincorporation of up to four amino acids—observed in full-length proteins via mass spectrometry [3]. The persistence of these clusters suggests that kanamycin not only induces initial misreading but also traps ribosomes in a translocation-incompetent state, exacerbating proteotoxic stress.

Table 3: smFRET Parameters for Kanamycin-Induced Translocation Inhibition

ParameterKanamycin-TreatedControl
FRET efficiency0.78 ± 0.050.43 ± 0.03
k~app~ (s^−1^)0.22 ± 0.011.2 ± 0.1

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

13

Exact Mass

582.20543769 g/mol

Monoisotopic Mass

582.20543769 g/mol

Heavy Atom Count

38

UNII

J80EX28SMQ

Related CAS

94108-19-7
94237-36-2

GHS Hazard Statements

Aggregated GHS information provided by 179 companies from 12 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 179 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 178 of 179 companies with hazard statement code(s):;
H360 (97.75%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Kanamycin Sulfate is the sulfate salt of kanamycin, a naturally occurring aminoglycoside antibiotic with antimicrobial property. Derived from Streptomyces kanamyceticus, kanamycin is an antibiotic complex consisting of three components: kanamycin A, the major component (also usually designated as kanamycin), and kanamycins B and C, the minor components. This agent irreversibly binds to the bacterial 30S ribosomal subunit. Specifically, this antibiotic is lodged between 16S rRNA and S12 protein within the 30S subunit. This leads to interference with translational initiation complex, misreading of mRNA, thereby hampering protein synthesis and resulting in bactericidal effect. Aminoglycosides are mostly ineffective against anaerobic bacteria, fungi and viruses.
Kanamycin A Sulfate is the sulfate salt form of kanamycin A, the major component of the kanamycin complex, an aminoglycoside antibiotic isolated from Streptomyces kanamyceticus, with antibacterial activity.

MeSH Pharmacological Classification

Protein Synthesis Inhibitors

Pictograms

Health Hazard

Health Hazard

Other CAS

25389-94-0

Wikipedia

Kanamycin sulfate

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-07-10
Davis, Bernard D. /Mechanism of Bactericidal Action of Aminoglycosides./Microbiological Reviews 51.3 (1987): 341-50.Aragão F.J.L. and Brasileiro A.C.M., 2009 Positive, negative and marker-free strategies for transgenic plant selection. Braz. J. Plant Physiol., 14(1):1-10, 2002Sharma M.K., Solanke A. U., Jani D., Singh Yogendra and Sharma A.K. A simple and efficient Agrobacterium-mediated procedure for transformation of tomato. J. Biosci. 34(3), September 2009, 423–433.Aragão F.J.L. and BrasileiroKaur P., and Bansal K.C. Efficient production of transgenic tomatoes via Agrobacterium-mediated transformation. Biologica plantarum 54 (2): 344-348, 2010

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